4-[2,6-Bis(trifluoromethyl)phenoxy]benzaldehyde
Overview
Description
4-[2,6-Bis(trifluoromethyl)phenoxy]benzaldehyde is an organic compound with the molecular formula C15H8F6O2 and a molecular weight of 334.21 g/mol This compound is known for its unique structure, which includes two trifluoromethyl groups attached to a phenoxybenzaldehyde core
Preparation Methods
The synthesis of 4-[2,6-Bis(trifluoromethyl)phenoxy]benzaldehyde typically involves the reaction of 2,6-bis(trifluoromethyl)phenol with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-[2,6-Bis(trifluoromethyl)phenoxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[2,6-Bis(trifluoromethyl)phenoxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: It is investigated for its potential pharmacological properties, including its role in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2,6-Bis(trifluoromethyl)phenoxy]benzaldehyde involves its interaction with specific molecular targets. For example, it may inhibit mitochondrial electron transport at the cytochrome bc1 complex, affecting cellular respiration and energy production . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-[2,6-Bis(trifluoromethyl)phenoxy]benzaldehyde can be compared with other similar compounds, such as:
2-(Trifluoromethyl)benzaldehyde: This compound has a similar structure but lacks the additional trifluoromethyl groups, making it less reactive in certain chemical reactions.
4-(Trifluoromethyl)phenoxybenzaldehyde: This compound has only one trifluoromethyl group, which affects its chemical properties and reactivity.
Properties
IUPAC Name |
4-[2,6-bis(trifluoromethyl)phenoxy]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O2/c16-14(17,18)11-2-1-3-12(15(19,20)21)13(11)23-10-6-4-9(8-22)5-7-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHHEDGMPCKYKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)OC2=CC=C(C=C2)C=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001227027 | |
Record name | Benzaldehyde, 4-[2,6-bis(trifluoromethyl)phenoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001227027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1858250-80-2 | |
Record name | Benzaldehyde, 4-[2,6-bis(trifluoromethyl)phenoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858250-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 4-[2,6-bis(trifluoromethyl)phenoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001227027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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